1-(4-chlorophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide is a synthetic organic compound with a pyrrolidine ring structure It is characterized by the presence of a 4-chlorophenyl group, a propyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as 1,4-diamines or amino acids, under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This step often involves a substitution reaction where a suitable chlorinated aromatic compound reacts with the pyrrolidine intermediate.
Attachment of the Propyl Group: This can be done through alkylation reactions using propyl halides or other propylating agents.
Formation of the Carboxamide Group: This step typically involves the reaction of the intermediate with an appropriate amide-forming reagent, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction can reduce specific functional groups, such as carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can replace specific atoms or groups within the molecule, often using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions often involve solvents like ethanol or tetrahydrofuran.
Substitution: Common reagents include halides, nucleophiles, and electrophiles. Conditions vary depending on the specific substitution reaction but often involve solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
1-(4-chlorophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: It can be used in studies to understand its biological activity and potential as a drug candidate.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Industry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-chlorophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide can be compared with similar compounds, such as:
1-(4-chlorophenyl)-5-oxo-N-butylpyrrolidine-3-carboxamide: This compound has a butyl group instead of a propyl group, which may affect its chemical and biological properties.
1-(4-chlorophenyl)-5-oxo-N-methylpyrrolidine-3-carboxamide: This compound has a methyl group instead of a propyl group, which may result in different reactivity and activity.
1-(4-chlorophenyl)-5-oxo-N-ethylpyrrolidine-3-carboxamide: This compound has an ethyl group instead of a propyl group, which may influence its solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-2-7-16-14(19)10-8-13(18)17(9-10)12-5-3-11(15)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPQGVRZDWPLLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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